molecular formula C8H9NO3 B8266784 2,4-Dimethyl-3-nitrophenol

2,4-Dimethyl-3-nitrophenol

Cat. No.: B8266784
M. Wt: 167.16 g/mol
InChI Key: PBXYRJKKBWMVSG-UHFFFAOYSA-N
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Description

2,4-Dimethyl-3-nitrophenol: is an organic compound with the molecular formula C8H9NO3 It is a derivative of phenol, where two methyl groups are substituted at the 2 and 4 positions, and a nitro group is substituted at the 3 position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-3-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 2,4-dimethylphenol using nitric acid. The reaction typically occurs under controlled conditions to ensure the selective nitration at the 3 position. The reaction can be represented as follows:

C8H10O+HNO3C8H9NO3+H2OC_8H_{10}O + HNO_3 \rightarrow C_8H_9NO_3 + H_2O C8​H10​O+HNO3​→C8​H9​NO3​+H2​O

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, concentration, and reaction time, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-3-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, such as halogenation or alkylation.

    Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine), alkyl halides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

    Reduction: 2,4-Dimethyl-3-aminophenol.

    Substitution: Halogenated or alkylated derivatives of this compound.

    Oxidation: 2,4-Dimethyl-3-nitrobenzoic acid.

Scientific Research Applications

2,4-Dimethyl-3-nitrophenol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 2,4-dimethyl-3-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

    2,4-Dimethylphenol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitrophenol: Lacks the methyl groups, resulting in different physical and chemical properties.

    2,4-Dinitrophenol: Contains an additional nitro group, leading to increased reactivity and different applications.

Uniqueness: 2,4-Dimethyl-3-nitrophenol is unique due to the presence of both methyl and nitro groups, which confer distinct reactivity and potential applications. Its specific substitution pattern allows for targeted chemical modifications and diverse applications in research and industry.

Properties

IUPAC Name

2,4-dimethyl-3-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-4-7(10)6(2)8(5)9(11)12/h3-4,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXYRJKKBWMVSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,4-dimethyl-3-nitroaniline (105.6 g) is added to a reaction mixture containing 300 ml of H2SO4 and 300 ml of H2O. The reaction mixture is stirred at a temperature of 105°-108° C. for one half hour and then cooled to 0° C. A solution of sodium nitrite (52.6 g) in H2O (124 ml) is added dropwise. After addition is complete the reaction mixture is poured into a 50% aqueous H2SO4 solution (2,000 ml) and refluxed for one and one half hours. The reaction mixture is cooled over the weekend to ambient temperature, and filtered leaving a yellow and black solid which is washed with H2O, dried and boiled with hexanes (8 1). The hexane extract is concentrated and filtered to obtain 65.4 grams of a yellow solid, M.P. 99°-101° C.
Quantity
105.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
52.6 g
Type
reactant
Reaction Step Three
Name
Quantity
124 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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